Echinoside A
Description
Structure
2D Structure
Properties
CAS No. |
75410-53-6 |
|---|---|
Molecular Formula |
C54H88NaO26S+ |
Molecular Weight |
1208.3 g/mol |
IUPAC Name |
sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C54H88O26S.Na/c1-23(2)11-10-15-52(8)53(66)18-17-51(7)25-12-13-30-49(4,5)32(14-16-50(30,6)26(25)19-31(57)54(51,53)48(65)79-52)75-47-43(35(60)29(22-71-47)80-81(67,68)69)78-44-37(62)36(61)40(24(3)72-44)76-46-39(64)42(34(59)28(21-56)74-46)77-45-38(63)41(70-9)33(58)27(20-55)73-45;/h19,23-25,27-47,55-64,66H,10-18,20-22H2,1-9H3,(H,67,68,69);/q;+1 |
InChI Key |
JEBRMYZXRSTSKU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |
Synonyms |
echinoside A holothurin A2 |
Origin of Product |
United States |
Chemical Structure and Structural Modifications of Echinoside A/echinacoside
Biosynthesis Pathways in Natural Sources
The biosynthesis of Echinacoside (B191147) in natural plant sources is a multi-step process involving various precursor pathways and subsequent enzymatic assembly.
The biosynthesis of Echinacoside initiates with the formation of L-phenylalanine and tyrosine precursors, primarily through the shikimic acid pathway. nih.govresearchgate.net This pathway is fundamental for the synthesis of aromatic amino acids and, subsequently, a wide range of secondary metabolites, including the phenylpropanoid and phenylethanoid units found in Echinacoside.
Heterologous Expression and De Novo Synthesis of Phenylethanoid Glycosides and Derivatives
The de novo synthesis and heterologous expression of complex natural products like phenylethanoid glycosides, including Echinacoside, present significant challenges due to their intricate chemical structures and the multi-enzymatic pathways involved in their biosynthesis. While direct de novo synthesis of Echinacoside in a laboratory setting is highly complex, research efforts are ongoing to synthesize specific parts or derivatives. For instance, regioselective protection strategies have been explored for the synthesis of related D-xylopyranosides. semanticscholar.org
In the context of heterologous expression, the goal is often to engineer microbial or plant cell factories to produce these compounds more efficiently or sustainably. Although specific detailed reports on the successful complete heterologous expression of Echinacoside in a non-native host are limited in the provided search results, the broader field of natural product biosynthesis engineering is actively pursuing such avenues for complex glycosides. The presence of a phenylethanoid core similar to other compounds like forsythoside (B13851194) B and verbascoside (B1683046) suggests shared biosynthetic machinery that could potentially be leveraged for engineered production. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of Echinacoside aim to elucidate how specific structural features and functional groups contribute to its diverse biological activities.
The pharmacological properties of Echinacoside are significantly influenced by its chemical structure, particularly the presence of various hydroxyl and glycosyl groups. Research has consistently shown that the phenolic hydroxyl groups within the Echinacoside structure are crucial for its potent antioxidant activities. nih.govresearchgate.net Specifically, the inhibitory oxidative hemolysis activity of Echinacoside has been directly correlated with the number of these phenolic hydroxyl groups. mdpi.com This highlights the importance of the caffeic acid and dihydroxyphenylethanol moieties, which are rich in these groups.
Extraction, Isolation, and Analytical Methodologies for Echinoside A/echinacoside
Extraction Techniques (e.g., Solvent-Based Extraction Optimization)
Solvent-based extraction is a primary method for obtaining Echinacoside (B191147) from plant materials. Optimization of these techniques is crucial for efficient recovery of the compound.
Traditional Solvent Extraction: Common solvents used for Echinacoside extraction include methanol (B129727), ethanol, and water, or their mixtures researchgate.netmdpi.comnih.gov. For instance, a 50% methanol solution has been employed for ultrasonic-assisted extraction from Ligustrum lucidum Ait mdpi.com. Similarly, methanol:water (7:3) or ethanol:water (7:3) mixtures have been used for ultrasonic extraction of Echinacoside from Echinacea purpurea and Echinacea angustifolia, yielding good recoveries researchgate.net.
Optimization Parameters: Key parameters for optimizing solvent extraction include solvent concentration, liquid-solid ratio, temperature, and extraction time researchgate.netresearchgate.neta-z.luacs.org. For Echinacea purpurea, the optimal granule size of the raw material and the solvent concentration are critical, as inappropriate concentrations can lead to the co-extraction of undesirable substances like sugars and chlorophyll, complicating subsequent purification researchgate.netunite.edu.mk.
Advanced Extraction Methods:
Ultrasound-Assisted Extraction (UAE): This method significantly enhances extraction efficiency by reducing extraction time and increasing yields mdpi.comresearchgate.neta-z.lu. For example, NADES (Natural Deep Eutectic Solvents) combined with UAE has been shown to extract Echinacoside and acteoside from Cistanche deserticola in a shorter time (15 min) with significantly higher yields (1.54-2.86 times higher for Echinacoside) compared to traditional methods researchgate.neta-z.lu. A specific NADES composed of citric acid, fructose, and glucose (1:2:1 molar ratio, 30% water content) has been optimized for this purpose researchgate.neta-z.lu.
Aqueous Two-Phase Extraction: An efficient ultrasound-assisted aqueous two-phase extraction process has been developed for Echinacoside preparation from Cistanche deserticola, increasing the content of Echinacoside in extracts by 2.46-fold compared to conventional ultrasound-assisted extraction mdpi.com.
Chromatographic Purification Strategies
After initial extraction, various chromatographic techniques are employed to purify Echinacoside to high levels.
Resin Column Chromatography: Macroporous resins, such as AB-8 resin, are often used for the pre-purification of crude extracts containing Echinacoside, effectively enriching the target compound before more selective purification steps nih.govresearchgate.net.
Silica (B1680970) Gel Column Chromatography: This is a widely used method for the separation of natural products based on polarity tandfonline.comnih.gov. For Echinoside A (from sea cucumbers), repeated silica gel column chromatography and preparative thin layer chromatography (PTLC) using solvent systems like CHCl₃/MeOH/H₂O have been successfully applied tandfonline.com. While less commonly the sole purification step for Echinacoside due to its polar nature, it can be used in initial fractionation.
Octadecylsilyl (ODS) Cartridge: While not explicitly detailed for Echinacoside in the provided search results, ODS (C18) phases are commonly used in reversed-phase chromatography for the purification of polar compounds like glycosides.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for both analytical and preparative purification of Echinacoside mdpi.comresearchgate.netmdpi.comnih.govmdpi.com.
Semi-preparative HPLC: This method is effective for obtaining high purity Echinacoside from medicinal plants mdpi.com. For instance, Echinacoside has been isolated using HPLC with a ZORBAX Eclipse XDB C18 column and a mobile phase of acetonitrile (B52724) and 0.1% formic acid solution, with a flow rate of 1 mL/min and detection at 280 nm mdpi.com.
Mobile Phase Optimization: Careful attention to the pH of the mobile phase can improve the HPLC separation of phenolic compounds, including Echinacoside researchgate.net.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that eliminates the need for a solid support, reducing irreversible adsorption and increasing sample recovery researchgate.netresearchgate.netmdpi.com. It is highly effective for the purification of phenylethanoid glycosides, including Echinacoside.
Solvent Systems: HSCCC has been successfully used to isolate Echinacoside with high purity and yield from Cistanche deserticola and Cistanche tubulosa using two-phase solvent systems, such as ethyl acetate-n-butanol-glacial acetic acid-water (1:1.2:0.2:2, v/v/v/v) researchgate.netresearchgate.net.
Recycling HSCCC: This variant has been applied for the purification of Echinacoside from Penstemon barbatus, achieving a recovery rate of 91.0% and purity of 96.3% using a n-butanol-water (1:1, v/v) solvent system nih.gov.
Analytical Methodologies for Characterization and Purity Assessment
Accurate characterization and purity assessment are critical for isolated Echinacoside.
Spectroscopic methods provide detailed structural information and confirm the identity and purity of Echinacoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (e.g., ¹H-¹H COSY, HMQC, HMBC), is indispensable for elucidating the complete chemical structure of Echinacoside tandfonline.comnih.govmdpi.comnih.govijper.org. For example, the structure of isolated Echinacoside has been confirmed by comparing its NMR data with reference compounds nih.govmdpi.com.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups present in Echinacoside. It can show characteristic absorption bands for glycosidic structures (e.g., strong broad absorption bands around 3424 cm⁻¹ and 1073 cm⁻¹) tandfonline.comnih.govijper.orgmdpi.com.
Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), are crucial for determining the molecular weight and fragmentation patterns of Echinacoside, aiding in its identification and structural confirmation researchgate.netmdpi.comresearchgate.netacs.org. LC-ESI-MSⁿ has been used to characterize phenylethanoid glycosides, including Echinacoside researchgate.net.
Chromatographic analytical methods are widely used for the quantitative analysis, purity assessment, and quality control of Echinacoside.
Gas Chromatography-Mass Spectrometry (GC-MS): While Echinacoside itself is not volatile, GC-MS can be used for the analysis of volatile components in the crude plant extracts from which Echinacoside is isolated, or for derivatized forms of Echinacoside researchgate.netijper.orgacs.orgnih.govnih.gov. For instance, GC-MS has been used to identify components in Echinacea purpurea essential oil acs.orgnih.gov.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often coupled with a Diode Array Detector (DAD) or UV detector, is the most common method for the quantitative analysis and purity assessment of Echinacoside researchgate.netmdpi.comresearchgate.netnih.govacs.orgnih.gov.
Quantitative Analysis: HPLC-DAD is used for the quantitative analysis of Echinacoside, with detection typically at wavelengths around 330 nm or 280 nm mdpi.comnih.gov. The linearity, recovery, and precision of HPLC methods are validated for the determination of Echinacoside in plant extracts and pharmaceutical formulations researchgate.net.
Fingerprinting: HPLC is also used for phytochemical fingerprinting, providing a comprehensive profile of compounds in an extract, which is vital for quality control of herbal medicines researchgate.netnih.gov.
Pharmacological Activities and Preclinical Efficacy of Echinoside A/echinacoside
Anticancer/Antitumor Properties
There is a lack of specific studies in the available literature detailing the in vitro cytotoxic and apoptosis-inducing effects of Echinoside A on endometrial, breast, or liver cancer cell lines. The majority of published research on the anticancer properties of glycosides with similar naming conventions has centered on the compound Echinacoside (B191147), which has been shown to inhibit the growth of various cancer cell lines, including those from breast and liver cancer nih.govdovepress.comnih.govresearchgate.netnih.govnih.govspandidos-publications.comnih.govnih.govnih.govmdpi.comresearchgate.netijper.orgjbtr.or.krchemoprev.org.
Preclinical data on the efficacy of this compound in inhibiting tumor growth in in vivo animal models, including human prostate carcinoma xenografts, are not available in the current body of scientific literature.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties in several preclinical studies. As a bioactive compound found in sea urchins and sea cucumbers, its effects have been evaluated in various models of inflammation nih.govnih.govresearchgate.netdntb.gov.ua.
Research on this compound isolated from the sea urchin Scaphchinus mirabilis showed that it could attenuate macrophage activation and neutrophil infiltration in a mouse model of bleomycin-induced scleroderma. In another study, a liposomal preparation containing triterpenoid glycosides, including this compound from the sea cucumber Pearsonothuria graeffei, was found to significantly decrease the serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in streptozotocin-induced diabetic rats. These findings suggest that this compound contributes to the regulation of inflammatory responses by modulating key cellular and molecular mediators of inflammation.
Research Findings on Anti-inflammatory Activity
| Compound | Source Organism | Model System | Key Findings |
| This compound | Scaphchinus mirabilis (Sea Urchin) | Bleomycin-induced scleroderma mouse model | Attenuated macrophage activation and neutrophil infiltration. |
| This compound | Pearsonothuria graeffei (Sea Cucumber) | Streptozotocin-induced diabetic rats | Significantly decreased serum levels of TNF-α and IL-6. |
Modulation of Inflammatory Markers (e.g., TNF-α, IL-1β, IL-6)
This compound demonstrates significant anti-inflammatory effects by modulating key pro-inflammatory cytokines. In various preclinical models, it has been shown to suppress the production and expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.com These cytokines are pivotal mediators of the inflammatory response; TNF-α and IL-1β are potent inducers of IL-6 gene expression, which plays a central role in both the immune system and the pathogenesis of diseases involving bone loss. nih.gov
In studies using lipopolysaccharide (LPS)-stimulated macrophages, treatment with echinacoside resulted in a marked downregulation of the expression and production of these pro-inflammatory markers. mdpi.com For instance, in a study on rat intestinal epithelial cells, ECH treatment attenuated the LPS-induced secretion and mRNA expression of TNF-α and IL-6. nih.gov This modulation of inflammatory cytokines is a cornerstone of its anti-inflammatory activity. mdpi.com
| Inflammatory Marker | Effect of this compound | Context |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation/Inhibition | LPS-induced inflammation in macrophages and epithelial cells mdpi.comnih.gov |
| Interleukin-1beta (IL-1β) | Downregulation/Inhibition | LPS-induced inflammation in macrophages mdpi.com |
| Interleukin-6 (IL-6) | Downregulation/Inhibition | LPS-induced inflammation in macrophages and epithelial cells mdpi.comnih.gov |
Impact on Inflammatory Processes (e.g., LPS-induced inflammation)
This compound has been extensively studied for its ability to counteract inflammatory processes, particularly those induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulus for activating immune cells and triggering a cascade of inflammatory mediators that can lead to tissue and organ dysfunction. mdpi.com
In experimental models, echinacoside has been shown to alleviate LPS-induced pathological states. For example, it attenuated inflammation and apoptosis in LPS-induced rat intestinal epithelial cells by suppressing the mTOR/STAT3 pathway. nih.gov It also demonstrated protective effects against sepsis-induced acute lung injury by mitigating the pathological activation of endothelial cells. researchgate.net The anti-inflammatory mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.commdpi.com Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes. mdpi.com this compound has been found to inhibit this process, thereby reducing the expression of inflammatory mediators. mdpi.com
Antioxidant Capacity
This compound is recognized for its potent antioxidant and free radical scavenging properties, which contribute significantly to its protective effects against various pathologies, including neurodegenerative diseases and cardiovascular conditions. nih.govnih.gov
Free Radical Scavenging Mechanisms (e.g., Superoxide Anion, Hydroxyl Radical, Lipid Radicals)
The antioxidant activity of this compound is linked to its ability to directly scavenge harmful free radicals. Reactive oxygen species (ROS), such as the superoxide anion and hydroxyl radical, are generated during normal metabolic processes. researchgate.net An overproduction of these species can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.gov
This compound functions as a free radical scavenger, neutralizing these reactive molecules and inhibiting processes like lipid peroxidation. mdpi.com This scavenging activity helps protect cells from oxidative damage. nih.gov While the specific mechanisms against superoxide anions and hydroxyl radicals are part of its broader antioxidant profile, its ability to inhibit lipid peroxidation directly addresses its capacity to neutralize lipid radicals. mdpi.com
Regulation of Endogenous Antioxidant Systems (e.g., Nrf2-HO-1 pathway)
Beyond direct scavenging, this compound enhances the body's own antioxidant defenses by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. researchgate.net In the presence of oxidative stress, Nrf2 separates from Keap1 and moves to the nucleus. researchgate.net
Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov Studies have shown that this compound treatment significantly decreases the expression of Keap1, leading to the nuclear accumulation of Nrf2. nih.gov This, in turn, elevates the expression of HO-1 and NQO1, bolstering the cell's ability to combat oxidative stress. nih.govnih.gov This activation of the Nrf2/HO-1 axis is a critical mechanism for its antioxidant and cytoprotective effects. nih.govnih.gov
| Component | Effect of this compound | Outcome |
|---|---|---|
| Keap1 | Decreased Expression | Release of Nrf2 from inhibition nih.gov |
| Nrf2 | Increased Nuclear Accumulation/Activation | Activation of antioxidant gene transcription nih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | Increased Expression | Enhanced cellular antioxidant defense nih.govnih.gov |
| NQO1 | Increased Expression | Enhanced detoxification and antioxidant capacity nih.govnih.gov |
Anti-osteoporotic Effects
This compound has demonstrated potential as a therapeutic agent for bone diseases like osteoporosis, which is characterized by excessive bone resorption by osteoclasts. nih.gov
Promotion of Bone Formation and Inhibition of Bone Resorption
This compound exerts a dual effect on bone health: it inhibits bone resorption and promotes bone formation. nih.gov Research indicates that it can suppress the differentiation and function of osteoclasts, the cells responsible for breaking down bone tissue. nih.govnih.gov In vitro studies have shown that ECH inhibits osteoclast differentiation, the formation of F-actin belts (a structure essential for bone resorption), and the expression of genes specific to osteoclasts. nih.govnih.gov
This inhibition is achieved by affecting signaling pathways crucial for osteoclastogenesis, such as the PI3K/Akt/c-Fos pathway, and by preventing the translocation of NFATc1, a key transcription factor for osteoclast development. nih.gov By curbing osteoclast activity, this compound helps to reduce bone loss. nih.govnih.gov Furthermore, other studies have noted that ECH also promotes bone formation by enhancing the proliferation and differentiation of osteoblasts, the cells that build new bone. nih.gov This combined action of inhibiting resorption and promoting formation makes it a promising candidate for managing osteoporotic conditions. nih.gov
| Cell Type | Effect of this compound | Mechanism |
|---|---|---|
| Osteoclasts | Inhibition of differentiation and function | Down-regulation of PI3K/Akt/c-Fos pathway, prevention of NFATc1 translocation nih.gov |
| Osteoblasts | Promotion of proliferation and differentiation | Enhanced bone formation nih.gov |
Table of Compounds
| Compound Name |
|---|
| c-Fos |
| Echinacoside (this compound) |
| Heme oxygenase-1 (HO-1) |
| Hydroxyl Radical |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Keap1 |
| Lipid Radicals |
| Lipopolysaccharide (LPS) |
| NAD(P)H quinone oxidoreductase 1 (NQO1) |
| NFATc1 |
| Nuclear factor-erythroid 2-related factor 2 (Nrf2) |
| Nuclear factor-kappa B (NF-κB) |
| PI3K/Akt |
| Superoxide Anion |
| Tumor necrosis factor-alpha (TNF-α) |
Influence on Osteoblast and Osteoclast Activity
This compound has demonstrated significant effects on bone remodeling by modulating the activities of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In vitro studies have shown that it can promote the proliferation, differentiation, and mineralization of osteoblastic cells. nih.gov This stimulatory effect on bone formation is linked to its ability to increase the secretion of crucial bone matrix proteins such as collagen I (COL I) and osteocalcin (OCN). nih.gov Furthermore, this compound has been found to enhance the ratio of osteoprotegerin (OPG) to the receptor activator of nuclear factor-κB ligand (RANKL), which is a key regulatory mechanism in bone metabolism that favors bone formation. nih.gov
Concurrently, this compound exerts inhibitory effects on osteoclast function. nih.govfrontiersin.org Research indicates that it can suppress the differentiation of osteoclast precursors and the formation of F-actin belts, which are essential for bone resorption. nih.govnih.gov This inhibition helps in maintaining bone mass and can alleviate osteolysis, or bone loss, as observed in a preclinical model of periprosthetic joint infection. nih.govfrontiersin.org The underlying mechanism for this action involves the downregulation of the PI3K/Akt/c-Fos signaling pathway, which plays a critical role in osteoclastogenesis. nih.govfrontiersin.org
Table 1: Effects of this compound on Bone Remodeling Markers
| Marker/Process | Effect | Cell Type/Model | Key Findings |
| Osteoblast Proliferation | ↑ Increased | MC3T3-E1 cells | Stimulatory effect on bone formation. nih.gov |
| Alkaline Phosphatase (ALP) Activity | ↑ Increased | MC3T3-E1 cells | Enhanced osteoblast differentiation. nih.gov |
| Collagen I (COL I) & Osteocalcin (OCN) | ↑ Increased | MC3T3-E1 cells | Increased secretion of bone matrix proteins. nih.gov |
| OPG/RANKL Ratio | ↑ Increased | MC3T3-E1 cells | Promotes bone regeneration by favoring bone formation. nih.gov |
| Osteoclast Differentiation | ↓ Inhibited | RANKL-induced osteoclasts | Suppresses the formation of bone-resorbing cells. nih.govnih.gov |
| Bone Resorption | ↓ Inhibited | In vitro bone resorption assays | Reduced formation of resorption pits. nih.govnih.gov |
| PI3K/Akt/c-Fos Pathway | ↓ Downregulated | Osteoclasts | Mechanism for inhibiting osteoclast function. nih.gov |
Cardiovascular System Modulation (e.g., Myocardial Remodeling, Heart Function)
The mechanism behind these cardiovascular benefits is attributed to its strong antioxidant properties. nih.govnih.gov this compound upregulates the SIRT1/FOXO3a/MnSOD signaling axis, which plays a crucial role in mitigating mitochondrial oxidative stress. nih.govnih.gov By reducing oxidative damage within cardiomyocytes, it helps to decrease apoptosis (programmed cell death) and preserve mitochondrial function. nih.gov Additionally, this compound has been found to reduce cardiac fibrosis, a hallmark of myocardial remodeling. In models of Angiotensin II-induced cardiac fibrosis, it significantly reduced the expression of fibrosis-related genes like α-SMA, Collagen I, and Collagen III. nih.gov This anti-fibrotic effect may be mediated through the SIRT1/IL-11 pathway. nih.gov
Table 2: Cardiovascular Effects of this compound in Preclinical Models
| Parameter | Effect | Model | Mechanism of Action |
| Myocardial Remodeling | Reversal | Heart Failure (Rat Model) | Inhibition of mitochondrial oxidative stress. nih.govnih.gov |
| Heart Function (LVEF, LVFS) | ↑ Improved | Heart Failure (Rat Model) | Upregulation of SIRT1/FOXO3a/MnSOD axis. nih.gov |
| Cardiomyocyte Apoptosis | ↓ Reduced | Heart Failure (Rat Model) | Inhibition of mitochondrial oxidative stress. nih.gov |
| Cardiac Fibrosis | ↓ Reduced | Angiotensin II-induced Fibrosis (Mouse Model) | Regulation of SIRT1/IL-11 pathway. nih.gov |
| Fibrosis Markers (α-SMA, Collagen I/III) | ↓ Reduced | Angiotensin II-induced Fibrosis (Mouse Model) | Downregulation of pro-fibrotic gene expression. nih.gov |
Metabolic Regulation and Anti-Diabetic Properties
This compound has demonstrated promising potential in metabolic regulation, particularly in the context of type 2 diabetes. figshare.com In preclinical studies using db/db mice, a model for type 2 diabetes, this compound treatment was shown to alleviate key symptoms of the disease. nih.govnih.gov It effectively improved insulin resistance and helped to lower fasting blood glucose levels. nih.govnih.gov
The anti-diabetic effects of this compound appear to be mediated through multiple signaling pathways. Research suggests its involvement in activating the AKT pathway and the hepatic AMPK/SIRT1 pathway. figshare.comnih.gov Activation of these pathways helps to improve insulin sensitivity and regulate glucose and lipid metabolism. nih.gov Furthermore, recent studies indicate that this compound can modulate the gut microbiota, leading to the inhibition of hepatic gluconeogenesis, which is the process of producing glucose in the liver. nih.gov This provides another mechanism for its blood glucose-lowering effects. nih.gov Beyond glycemic control, this compound has also been found to alleviate diabetes-associated complications such as cognitive impairment. nih.govnih.gov
Alleviation of Hepatic Lipid Disturbances (e.g., Non-Alcoholic Fatty Liver Disease)
This compound shows therapeutic potential for non-alcoholic fatty liver disease (NAFLD), a condition often associated with metabolic syndrome. researchgate.net It helps to mitigate hepatic lipid disturbances by improving liver function and reducing fat accumulation in the liver. nih.govresearchgate.net In diabetic mouse models, this compound treatment led to a significant improvement in liver injury and a reduction in blood lipid levels. nih.gov
The mechanism underlying these hepatoprotective effects involves the activation of the AMP-activated protein kinase (AMPK) pathway and the enhancement of autophagy. researchgate.net Activating AMPK, a key cellular energy sensor, helps to switch from anabolic to catabolic processes, thereby reducing lipid synthesis and promoting fatty acid oxidation. nih.govresearchgate.net Specifically, this compound activates the liver's AMPK/SIRT1 signaling axis, which in turn upregulates downstream targets like PGC-1α, PPARα, and CPT1A, all of which are crucial for enhancing fatty acid breakdown. nih.gov
Suppression of Lipogenesis and Cholesterol Uptake
This compound actively suppresses the pathways involved in fat creation and storage. In vitro studies on preadipocytes have shown that it downregulates key lipogenic enzymes and transcription factors, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), C/EBPα, and PPARγ, thereby inhibiting the formation of fat cells. nih.gov
In addition to inhibiting lipogenesis, this compound plays a role in managing cholesterol levels. It has been observed to improve lipid profiles in diabetic mice by increasing high-density lipoprotein (HDL, or "good" cholesterol) and reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL, or "bad" cholesterol). dovepress.com More recent findings suggest that this compound can suppress lipid accumulation in macrophages, which are key cells in the development of atherosclerosis. nih.gov It achieves this by enhancing macrophage cholesterol efflux—the process of removing cholesterol from cells—through the MDM2/PPARγ/ABCA1 signaling axis. nih.gov This indicates a beneficial role in reverse cholesterol transport, a process that helps prevent the buildup of plaque in arteries. nih.gov
Table 3: Metabolic and Hepatic Effects of this compound
| Activity | Effect | Model/System | Key Pathway/Mechanism |
| Anti-Diabetic | ↓ Blood Glucose, ↓ Insulin Resistance | db/db Mice | Activation of AKT and AMPK/SIRT1 pathways. figshare.comnih.gov |
| Hepatic Steatosis (NAFLD) | ↓ Reduced | Rat Model of NAFLD | Activation of AMPK and enhancement of autophagy. researchgate.net |
| Hepatic Lipid Metabolism | ↑ Improved | db/db Mice | Activation of AMPK/SIRT1, upregulation of PGC-1α, PPARα. nih.gov |
| Lipogenesis | ↓ Suppressed | 3T3-L1 Preadipocytes | Downregulation of ACC, FAS, C/EBPα, PPARγ. nih.gov |
| Cholesterol Efflux | ↑ Enhanced | Macrophages | Modulation of MDM2/PPARγ/ABCA1 signaling axis. nih.gov |
Effects on Wound Healing and Tissue Regeneration
This compound has demonstrated positive effects on processes related to wound healing and tissue regeneration, particularly in bone and mucosal tissues. nih.govnih.gov Its ability to promote bone regeneration is well-documented, stemming from its dual action of stimulating osteoblast activity and inhibiting osteoclasts. nih.govnih.gov
In other tissues, this compound has been shown to support repair mechanisms. For instance, in a model of acute colitis, it helped prevent colonic damage and protected the intestinal epithelium from inflammatory injury. nih.gov This was associated with an upregulation of Transforming growth factor-beta 1 (TGF-β1), a key signaling protein involved in cell growth and differentiation, and an increase in the number of proliferating cells. nih.gov These findings suggest that this compound can enhance mucosal tissue repair by stimulating cell proliferation and modulating crucial growth factors. nih.gov
Immunomodulatory Activities
This compound possesses significant immunomodulatory and anti-inflammatory properties. nih.govmdpi.com Its anti-inflammatory effects have been observed across various preclinical models. For example, during the process of fracture healing, it was found to reduce the content of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov It has also been shown to inhibit the accumulation of nitrite, a marker of inflammation. nih.gov
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral, Antiprotozoal)
The antimicrobial properties of this compound have been a subject of scientific inquiry, with available preclinical data primarily focusing on its antifungal activity.
Antifungal Activity:
Research has indicated that this compound possesses antifungal properties. Specifically, a purified fraction containing this compound, isolated from the sea cucumber Pearsonothuria graeffei, demonstrated notable activity against several clinical isolates of Candida albicans. In this study, the purified fraction showed a 24-hour LC50 (lethal concentration for 50% of the organisms) of 10 mg/L, highlighting its potential as an antifungal agent researchgate.net.
| Microorganism | Activity | Source |
| Candida albicans (clinical isolates) | Good antifungal activity (24 h LC50 = 10 mg/L) | Purified fraction from Pearsonothuria graeffei researchgate.net |
Antibacterial, Antiviral, and Antiprotozoal Activities:
Currently, there is a lack of specific preclinical research findings on the antibacterial, antiviral, and antiprotozoal activities of the isolated compound this compound. While studies on extracts of Echinacea species, which contain a variety of compounds including echinacosides (distinct from this compound), have shown broad antimicrobial effects, this activity has not been specifically attributed to this compound nih.govnih.govresearchgate.net. Therefore, further investigation is required to determine the specific spectrum of antibacterial, antiviral, and antiprotozoal efficacy of this compound.
Other Noteworthy Preclinical Biological Activities (e.g., Anti-fatigue, Anti-stress, Growth Hormone Secretion, Pulmonary Vasodilation)
Preclinical investigations into other biological activities of this compound are limited. Much of the research in these areas has focused on other compounds, such as echinacoside, which is also found in medicinal plants.
Anti-fatigue and Anti-stress Activities:
There is currently no specific preclinical data available that investigates the anti-fatigue or anti-stress properties of this compound. Studies in these areas have often utilized extracts from plants like Cistanche deserticola or have focused on the effects of echinacoside, showing that it may contribute to anti-fatigue and anti-stress effects nih.govresearchgate.netresearchgate.net. However, these findings cannot be directly extrapolated to this compound without specific investigation.
Growth Hormone Secretion:
The effect of this compound on growth hormone secretion has not been specifically evaluated in preclinical studies. Research in this area has highlighted that echinacoside may stimulate growth hormone secretion in rat pituitary cells, suggesting a potential role for related compounds in this physiological process nih.govresearchgate.netnih.gov. However, dedicated studies are needed to ascertain if this compound shares this activity.
Pulmonary Vasodilation:
Specific preclinical studies on the effect of this compound on pulmonary vasodilation are not currently available. Research into the vasorelaxant effects on the pulmonary artery has been conducted on echinacoside, which was found to induce vasorelaxation in rat pulmonary arteries nih.govnih.gov. The potential for this compound to exert similar effects remains to be investigated.
Molecular and Cellular Mechanisms of Action of Echinoside A/echinacoside
Receptor and Enzyme Targeting
Echinoside A demonstrates its therapeutic potential by selectively interacting with a range of receptors and enzymes, thereby influencing cellular processes.
Echinacoside (B191147), a phenylethanoid glycoside, has been shown to elicit neuroprotection by activating Trk receptors and their downstream signaling pathways medchemexpress.com. Furthermore, research indicates that echinacoside can stimulate growth hormone secretion by activating the ghrelin receptor (GHSR) nih.govnih.gov. Molecular docking studies have revealed that echinacoside interacts with the binding pocket of the ghrelin receptor, showing a slightly better interaction compared to other phenylethanoid glycosides like tubuloside A and acteoside nih.govnih.govproquest.comresearchgate.netdntb.gov.ua.
Echinacoside has also been investigated for its interaction with the Receptor for Advanced Glycation End Products (RAGE). In silico studies, specifically molecular docking analyses, have demonstrated a robust binding affinity between echinacoside and the RAGE protein, with a reported binding energy of -6.1 kcal/mol researchgate.netdoaj.org. This interaction suggests a potential role for echinacoside in conditions related to advanced glycation end products researchgate.net. Additionally, echinacoside has been shown to inhibit RAGE expression by targeting the MDM2/STAT2 transcription complex, thereby suppressing RAGE transcriptional activation nih.govnih.govacs.org.
The involvement of echinacoside with Kelch-like ECH-associated protein 1 (Keap1) has also been suggested by in silico studies, indicating its potential to influence various pharmacological activities through such interactions researchgate.net. Information regarding specific interactions with the Estrogen Receptor (ESR1) was not found in the provided search results.
Table 1: Receptor Interactions of this compound (Echinacoside)
| Receptor Type | Effect of this compound (Echinacoside) | Research Findings |
| Trk Receptors | Activation medchemexpress.com | Elicits neuroprotection medchemexpress.com. |
| Ghrelin Receptor (GHSR) | Activation nih.govnih.gov | Stimulates growth hormone secretion; molecular docking shows favorable interaction nih.govnih.govproquest.comresearchgate.netdntb.gov.ua. |
| Receptor for Advanced Glycation End Products (RAGE) | Binding and inhibition of expression researchgate.netnih.govnih.govacs.org | Molecular docking binding energy: -6.1 kcal/mol researchgate.net. Suppresses RAGE transcriptional activation by targeting MDM2/STAT2 complex nih.govnih.govacs.org. |
| Kelch-like ECH-associated protein 1 (Keap1) | Interaction suggested researchgate.net | In silico studies indicate binding researchgate.net. |
This compound has been identified as a potent inhibitor of topoisomerase IIα (Top2α) nih.govnih.govacs.orgresearchgate.netmdpi.com. It uniquely interferes with the noncovalent binding of Top2α to DNA by competing with DNA for the enzyme's DNA-binding domain nih.gov. Furthermore, this compound interferes predominantly with the Top2α-mediated prestrand passage cleavage/religation equilibrium, distinguishing it from other known Top2α inhibitors nih.gov. This action leads to the induction of DNA double-strand breaks in a Top2-dependent manner, exerting potent in vitro and in vivo antitumor activities nih.gov.
While the search results confirm the inhibition of Topoisomerase IIα, specific detailed research findings or data tables for Carbonic Anhydrase Isozymes (CA1, CA2, CA9, CA12) and DNA Methyltransferase 1 (DNMT1) were not explicitly provided for this compound. However, DNMT1 is a known epigenetic target in cancer therapy, and its inhibition is a current challenge ijrti.org.
Table 2: Enzyme Modulation by this compound
| Enzyme Target | Type of Modulation | Research Findings |
| Topoisomerase IIα (Top2α) | Inhibition nih.govnih.govacs.orgresearchgate.netmdpi.com | Interferes with DNA binding and catalytic cycle, leading to DNA double-strand breaks nih.gov. Exhibits potent in vitro and in vivo antitumor activities nih.gov. |
Modulation of Intracellular Signaling Pathways
This compound also exerts its effects by modulating crucial intracellular signaling pathways involved in cell growth, proliferation, and differentiation.
While the provided search results mention the PI3K/Akt signaling pathway in the context of other compounds and general cellular processes mdpi.com, specific detailed research findings on the direct modulation of the PI3K/Akt pathway by this compound (or Echinacoside) were not explicitly found. The MAPK/ERK pathway is noted to interact with PI3K signaling and participates in cell proliferation and cytodifferentiation mdpi.com.
Echinacoside has been shown to inhibit the Raf/MEK/ERK signaling pathway in non-small cell lung cancer (NSCLC) cells researchgate.netnih.gov. This inhibition leads to reduced phosphorylation levels of Raf, MEK, and ERK, and subsequently decreases the expression of c-myc and c-fos proteins researchgate.netnih.gov. The modulation of this pathway by echinacoside contributes to its anti-proliferative effects and induction of mitochondria-mediated pyroptosis in NSCLC cells researchgate.netnih.gov. The MAPK/ERK pathway plays a crucial role in regulating cell growth and differentiation nih.govmdpi.com.
Table 3: Modulation of MAPK/ERK Pathway by Echinacoside
| Pathway Component | Effect of Echinacoside | Cellular Outcome |
| Raf/MEK/ERK Signaling Pathway | Inhibition of phosphorylation levels researchgate.netnih.gov | Reduced c-myc and c-fos protein expression; inhibition of NSCLC cell proliferation; induction of mitochondria-mediated pyroptosis researchgate.netnih.gov. |
Echinacoside effectively inhibits the Wnt/β-catenin signaling pathway medchemexpress.comnih.govnih.gov. Studies have demonstrated that echinacoside can dose-dependently reduce the protein expression levels of phospho-LRP6, total LRP6, phospho-Dvl2, active β-catenin, and total β-catenin in breast cancer cell lines (MDA-MB-231 and MDA-MB-468) nih.gov. Furthermore, echinacoside significantly inhibits the expression of well-known Wnt target genes, including LEF1, CD44, and cyclin D1 nih.gov. In in vivo xenograft models, echinacoside treatment significantly reduced tumor growth, which was accompanied by a reduction in Wnt/β-catenin signaling nih.gov. This suggests that echinacoside may be a promising therapeutic target for breast cancer by effectively inhibiting this pathway nih.gov. The Wnt/β-catenin signaling pathway is a conserved signaling axis involved in various physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis, and its dysregulation is linked to cancer development nih.govwikipathways.orgmdpi.commdpi.com.
Table 4: Modulation of Wnt/β-catenin Signaling by Echinacoside
| Pathway Component/Target Gene | Effect of Echinacoside | Cellular Outcome |
| phospho-LRP6, total LRP6 | Reduced expression nih.gov | Inhibition of Wnt/β-catenin signaling nih.gov. |
| phospho-Dvl2 | Reduced expression nih.gov | Inhibition of Wnt/β-catenin signaling nih.gov. |
| active β-catenin, total β-catenin | Reduced expression nih.gov | Inhibition of Wnt/β-catenin signaling nih.gov. |
| LEF1, CD44, Cyclin D1 (Wnt target genes) | Significant inhibition of expression nih.gov | Reduced tumor growth in breast cancer models nih.gov. |
NO-cGMP-PKG-BK Pathway
Echinacoside (ECH) has been demonstrated to exert endothelium-dependent vascular relaxation by influencing the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG)-large conductance calcium-activated potassium channel (BKCa) pathway. Studies have shown that ECH induces vasorelaxation in rat pulmonary arteries by opening NO-cGMP-PKG-BKCa channels in smooth muscle cells and reducing intracellular Ca2+ levels. [Search 1, 15, 33] This effect leads to an increase in cGMP production within the corpus cavernosum smooth muscle. [Search 1, 15] Furthermore, ECH-induced NO production in vascular endothelial cells involves the androgen receptor (AR)-dependent activation of endothelial nitric oxide synthase (eNOS), with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway playing a role in eNOS phosphorylation at Ser1177. [Search 1, 15, 49]
Table 1: Effects of Echinacoside on NO-cGMP-PKG-BK Pathway Components
| Pathway Component | Effect of Echinacoside (ECH) | Reference |
| NO Production | Significantly increased | [Search 1, 15, 49] |
| eNOS Phosphorylation (Ser1177) | Induced, concentration-dependent | [Search 1, 15, 49] |
| cGMP Production | Enhanced | [Search 1, 15] |
| BKCa Channels | Opened | [Search 1, 15, 33] |
| Intracellular Ca2+ Levels | Reduced | [Search 1, 33] |
| Vasorelaxation | Induced | [Search 1, 15, 33] |
Gene Expression and Protein Regulation
Echinacoside exhibits significant regulatory effects on the gene expression of various targets involved in bone metabolism, angiogenesis, and other cellular processes.
OPG and RANKL: Echinacoside inhibits osteoclast formation by repressing the expression of related proteins and genes. nih.gov Specifically, it has been shown to reduce the expression of RANKL genes, which are crucial for osteoclast differentiation. peerj.com While a slight, non-statistically significant increase in osteogenic-related genes like OPG was observed in some studies, the primary effect related to bone remodeling appears to be the inhibition of osteoclast-related gene expression. peerj.com Echinacoside inhibits RANKL-induced osteoclast differentiation and bone resorption. frontiersin.orgnih.gov
MMP9: Echinacoside significantly decreases the content and mRNA expression levels of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation and inflammation. nih.govpeerj.comresearcher.life
RUNX2: Echinacoside promotes the activities of Runt-related transcription factor 2 (RUNX2), a key transcription factor essential for osteoblast differentiation. nih.govresearcher.lifewikipedia.org While some studies noted a slight increase in RUNX-2 mRNA expression, its promotion of osteogenic activity is evident. peerj.com
VEGF: Echinacoside improves the content and promotes the activities of Vascular Endothelial Growth Factor (VEGF), a crucial factor in angiogenesis. nih.govresearcher.life Conversely, in breast cancer cells, Echinacoside has been shown to reduce mRNA levels and protein expression of VEGF by regulating the PI3K/AKT/HIF-1α/VEGF signaling pathway, indicating a context-dependent modulation of VEGF. nih.gov It also demonstrates antiangiogenesis effects by suppressing the angiogenesis-related VEGF signaling pathway. acs.org
CTSK: Echinacoside inhibits Cathepsin K (CTSK), an osteoclast marker gene, and its expression. nih.govfrontiersin.orgnih.govresearcher.life CTSK is a proteolytic enzyme primarily expressed in osteoclasts and is indispensable for bone resorption. creativebiomart.net
Table 2: Modulation of Gene Expression by Echinacoside
| Target Gene/Protein | Effect of Echinacoside (ECH) | Context/Mechanism | Reference |
| OPG | Slight increase (non-significant) | Osteogenesis promotion | peerj.com |
| RANKL | Reduced expression, inhibited differentiation | Osteoclast inhibition | nih.govpeerj.comfrontiersin.orgnih.gov |
| MMP-9 | Decreased content and mRNA expression | Anti-inflammatory, anti-osteoclast | nih.govpeerj.comresearcher.life |
| RUNX2 | Promoted activities, slight mRNA increase | Osteogenesis promotion | nih.govpeerj.comresearcher.lifewikipedia.org |
| VEGF | Improved content, promoted activities (angiogenesis); Reduced mRNA/protein (breast cancer) | Angiogenesis, anti-cancer | nih.govresearcher.lifenih.govacs.org |
| CTSK | Inhibited expression and activity | Osteoclast inhibition | nih.govfrontiersin.orgnih.govresearcher.lifecreativebiomart.net |
Echinacoside influences cellular processes through post-translational modifications, particularly protein phosphorylation. It induces endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177, a process mediated by the PI3K/Akt pathway, leading to increased NO production. [Search 1, 15, 49] In osteoclast differentiation, Echinacoside inhibits Akt phosphorylation by down-regulating PI3K expression, thereby affecting the PI3K/Akt/c-Fos pathway. frontiersin.orgnih.gov This modulation of phosphorylation events is critical for its biological effects.
Cellular Processes Modulation
Echinacoside demonstrates significant antioxidative properties, playing a crucial role in mitigating oxidative stress. It has been shown to reduce the production of Reactive Oxygen Species (ROS) and alleviate neuroinflammation. [Search 1, 28] In models of collagen-induced arthritis, ECH treatment resulted in a slight reduction in ROS levels within synovial tissue specimens. [Search 1, 28] This antioxidative activity is a key contributor to its broader anti-inflammatory effects, as oxidative stress is often a driver of inflammation. [Search 1, 27] Echinacoside may suppress oxidative stress by regulating pathways such as Nrf2/Drp1. [Search 1, 38]
Table 3: Antioxidative Effects of Echinacoside
| Cellular Process | Effect of Echinacoside (ECH) | Reference |
| ROS Levels | Reduced | [Search 1, 28, 26] |
| Oxidative Stress | Mitigated | [Search 1, 27, 28, 38] |
| Neuroinflammation | Alleviated | [Search 1, 28] |
Echinacoside exhibits potent anti-inflammatory effects across various models. Its anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). [1, 3, Search 1, 27] Echinacoside suppresses inflammation in the synovium by attenuating Drp1-mediated mitochondrial fission and downregulating the expression of Drp1, Nod-like receptor protein 3 (NLRP3), and IL-6. [Search 1, 28, 38] Furthermore, it inhibits oxidative stress-mediated inflammation via the Keap1-Nrf2 signaling pathway. [Search 1, 28, 38] Notably, this compound itself, along with holothurin (B576866) A, has been reported to attenuate inflammation by downregulating the expression of pro-inflammatory cytokines in vascular and peritoneal macrophages. [Search 1, 34] This comprehensive modulation of inflammatory mediators and pathways underscores its therapeutic potential in inflammatory conditions.
Table 4: Anti-inflammatory Effects of this compound/Echinacoside
| Inflammatory Marker/Pathway | Effect of this compound/Echinacoside (ECH) | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibited/Reduced content/downregulated | [1, 3, Search 1, 27, 28, 33, 34] |
| Drp1-mediated mitochondrial fission | Attenuated | [Search 1, 28, 38] |
| NLRP3 | Downregulated | [Search 1, 28] |
| Keap1-Nrf2 signaling pathway | Inhibited oxidative stress-mediated inflammation via | [Search 1, 28, 38] |
| Inflammation-related TNF signaling pathway | Suppressed | acs.org |
Advanced Research Methodologies and Future Directions
Network Pharmacology and In Silico Drug Discovery Approaches
Network pharmacology represents a shift from the "one drug, one target" paradigm to a more comprehensive "multi-component, multi-target" approach, which is particularly well-suited for studying natural products. healthcare-bulletin.co.uk This systems-level methodology integrates systems biology, bioinformatics, and pharmacology to analyze the complex interactions between drugs, targets, and diseases. healthcare-bulletin.co.uk In the context of related compounds like Echinacoside (B191147), network pharmacology has been used to predict potential molecular targets and elucidate mechanisms of action against complex diseases such as cancer. healthcare-bulletin.co.uknih.gov
The process typically begins with the identification of potential targets for the compound using various databases. youtube.com These targets are then cross-referenced with genes known to be associated with a specific disease to identify overlapping targets. nih.gov A protein-protein interaction (PPI) network is constructed to visualize the complex relationships between these targets and identify key "hub" genes that may play a crucial role in the compound's therapeutic effect. nih.gov Subsequent bioinformatics analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, help to reveal the biological processes and signaling pathways modulated by the compound. nih.govnih.gov
Molecular docking, another key in silico technique, is then often used to validate the findings from network pharmacology. youtube.com This computational method simulates the binding of the compound to the active site of a target protein, predicting the binding affinity and interaction patterns. nih.gov For example, a study on Echinacoside demonstrated its binding affinity with targets like EGFR, AKT1, and CASP3, which are involved in the PI3K/Akt signaling pathway, a critical pathway in cancer progression. nih.gov These in silico approaches not only help to predict and explain the mechanisms of action but also guide further in vitro and in vivo experiments, accelerating the drug discovery process. slideshare.net
| Target Protein | Associated Pathway/Function | Validation Method |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Cell proliferation, survival, and metastasis | Molecular Docking nih.gov |
| AKT1 (RAC-alpha serine/threonine-protein kinase) | PI3K/Akt signaling pathway, apoptosis, cell proliferation | Molecular Docking, Western Blot nih.gov |
| ESR1 (Estrogen Receptor 1) | Hormone signaling in cancer | Molecular Docking nih.gov |
| CASP3 (Caspase-3) | Apoptosis (programmed cell death) | Molecular Docking nih.gov |
| HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1) | Protein folding and stability, cancer cell survival | Molecular Docking nih.gov |
| MMP9 (Matrix Metallopeptidase 9) | Tissue remodeling, cancer invasion, and metastasis | Molecular Docking nih.gov |
Advanced In Vitro Cell Culture Models and Assays (e.g., Microphysiological Systems, Organ-on-a-chip)
While traditional two-dimensional (2D) cell cultures have been foundational in pharmacology, they often fail to replicate the complex microenvironment of human tissues. frontiersin.org Advanced in vitro models, such as microphysiological systems and organ-on-a-chip (OOC) technology, are emerging as powerful tools to bridge this gap. visikol.com OOCs are microfluidic devices that culture cells in a 3D environment, mimicking the structural architecture, cell-cell interactions, and mechanical forces of a specific organ. frontiersin.orgesmed.org
These systems can recreate critical physiological features, such as the air-liquid interface in a lung-on-a-chip or the peristaltic motions of an intestine-on-a-chip. frontiersin.org This allows for a more accurate assessment of a compound's efficacy, toxicity, and metabolism in a human-relevant context, potentially reducing the reliance on animal models. frontiersin.orgesmed.org For natural compounds like Echinoside A, OOCs could be used to study its effects on specific organs, such as liver-on-a-chip models to investigate metabolism or gut-on-a-chip models to assess bioavailability. swissbiotech.orgnih.gov By connecting multiple OOCs, researchers can create "human-on-a-chip" systems to study the systemic effects of a compound and its interactions between different organs. esmed.orgnih.gov Although still an emerging technology, these advanced models hold significant promise for accelerating the preclinical evaluation of natural products. nih.gov
Sophisticated In Vivo Animal Models for Disease Mimicry and Translational Relevance
In vivo animal models are indispensable for translational research, providing a bridge from preclinical findings to human clinical trials. nih.gov Sophisticated animal models are designed to closely mimic the pathophysiology of human diseases, offering critical insights into a compound's therapeutic potential and mechanism of action in a whole-organism context. nih.gov
In research on related compounds, various animal models have been employed. For instance, to study the neuroprotective effects of Echinacoside, researchers have used mouse models of Parkinson's disease induced by the neurotoxin MPTP. nih.gov These models replicate key features of the disease, such as the loss of dopaminergic neurons, allowing scientists to assess the compound's ability to mitigate neurodegeneration and improve motor function. nih.govnih.gov Similarly, rat models of bone fracture have been established to evaluate the potential of Echinacoside to promote angiogenesis and osteogenesis, which are crucial processes in bone healing. researchgate.net The use of such disease-specific models is essential for demonstrating the translational relevance of a compound's bioactivity and for gathering the necessary data to support its progression into clinical studies. nih.gov
| Animal Model | Disease Mimicked | Key Findings for Echinacoside | Reference |
|---|---|---|---|
| MPTP-induced Mouse Model | Parkinson's Disease | Improved neurobehavior, upregulated survival signals (p-AKT/AKT), and promoted clearance of α-synuclein. | nih.gov |
| Rat Bone Fracture Model | Bone Healing/Regeneration | Promoted angiogenesis and osteogenesis; increased expression of VEGF and OCN. | researchgate.net |
| Ovariectomized Rat Model | Postmenopausal Osteoporosis | Prevented bone loss and improved bone microarchitecture. | |
| SAMP8 Mouse Model | Alzheimer's Disease (Aging-related cognitive decline) | Improved learning and memory, reduced Aβ plaque deposition. |
Omics-Based Approaches in this compound/Echinacoside Research (e.g., Proteomics, Transcriptomics)
Omics technologies provide a global, high-throughput analysis of biological molecules, offering an unprecedentedly deep view of a compound's effects at the molecular level. nih.gov These approaches, including transcriptomics (study of RNA transcripts) and proteomics (study of proteins), can identify comprehensive changes in gene and protein expression profiles following treatment with a compound like this compound. nih.govmdpi.com
Transcriptomics, often using techniques like RNA-sequencing, can reveal how this compound modulates gene expression, identifying entire pathways that are up- or down-regulated. nih.gov Proteomics can identify and quantify the complete set of proteins in a cell or tissue, revealing changes in protein abundance, post-translational modifications, and protein-protein interactions. nih.govijcmas.com Integrating these multi-omics datasets can provide a more complete picture of the compound's mechanism of action than studying single targets in isolation. mdpi.com For example, an omics approach could uncover novel targets or pathways affected by this compound, providing new hypotheses for its therapeutic effects and biomarkers to monitor its activity. nih.gov While the application of these techniques in this compound research is still in its early stages, they represent a powerful tool for future investigations. nih.govijcmas.com
Development of Novel this compound/Echinacoside Derivatives with Enhanced Bioactivity
Medicinal chemistry efforts often focus on modifying the structure of a natural lead compound to improve its potency, selectivity, bioavailability, or other pharmacological properties. rsc.org This involves creating derivatives or analogs of the original molecule. Research on this compound has led to the development of derivatives with altered bioactivity.
A notable example is Ds-echinoside A (DSEA), a non-sulfated triterpene glycoside derived from the desulfurization of this compound. nih.gov Studies have shown that this structural modification impacts its biological effects. While this compound itself has various reported activities, DSEA has been specifically shown to exhibit significant anti-metastatic activity both in vitro and in vivo. nih.gov The mechanism for this activity involves the modulation of NF-κB, which in turn reduces the expression of proteins crucial for metastasis, such as VEGF and MMP-9. nih.gov This highlights how subtle changes to the chemical structure of a natural saponin (B1150181) can lead to novel derivatives with potentially enhanced or different therapeutic applications. researchgate.net
| Compound | Structural Feature | Reported Bioactivity | Mechanism Highlight |
|---|---|---|---|
| This compound | Sulfated triterpene glycoside | Anticancer, anti-inflammatory, immunomodulatory researchgate.net | Varies depending on the activity being studied. |
| Ds-echinoside A (DSEA) | Non-sulfated derivative of this compound | Antifungal, significant anti-metastatic activity nih.gov | Inhibition of NF-κB, leading to reduced VEGF and MMP-9 expression nih.gov |
Challenges and Opportunities in this compound/Echinacoside Research
Despite the promising bioactivities of this compound and related compounds, several challenges remain on the path to their potential therapeutic use. A significant hurdle for many natural products, including phenylethanoid glycosides like Echinacoside, is poor bioavailability, which can limit their effectiveness in vivo. nih.gov Furthermore, there is a need for more extensive and reliable clinical trials to validate the effects observed in preclinical cell and animal models. nih.govresearchgate.net The standardization of natural product extracts to ensure consistent quality and chemical composition also poses a significant challenge for both research and commercial development. researchgate.net
However, these challenges are matched by substantial opportunities. The diverse pharmacological effects reported for these compounds suggest a vast therapeutic potential that is yet to be fully tapped. nih.govnih.gov The advent of the advanced research methodologies discussed—such as network pharmacology, organ-on-a-chip models, and omics technologies—provides powerful new tools to overcome existing hurdles. nih.govnih.govnih.gov These methods can help to elucidate complex mechanisms, predict and improve pharmacokinetic properties, and provide robust data to support clinical translation. The ability to create novel derivatives with enhanced bioactivity, as seen with Ds-echinoside A, opens up further avenues for drug development. nih.gov Continued interdisciplinary research will be key to unlocking the full therapeutic potential of this compound.
Q & A
Q. What analytical methods are recommended for quantifying Echinoside A in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol involves using a gradient elution with acetonitrile and 0.1% ammonium carbonate, with negative ion scanning (capillary voltage: 3.5 kV). Calibration curves should span 0.3–20 μg/mL, ensuring linearity (R² > 0.995), and include limits of detection (LOD: 1.122 mg/L) and quantification (LOQ: 4.42 mg/L) .
Q. How can this compound be extracted and purified from sea cucumbers?
Common methods include ethanol or methanol extraction followed by silica gel chromatography. Post-extraction, purity is confirmed via HPLC with UV detection (λ = 203 nm) and structural validation using NMR spectroscopy. Enzymatic hydrolysis (e.g., using commercial cellulase) is also employed to modify the compound’s glycosidic bonds and reduce hemolytic toxicity .
Q. What in vitro assays are used to assess this compound’s anticancer activity?
Standard assays include:
- Apoptosis induction : TUNEL assay and DNA fragmentation analysis.
- Topoisomerase IIα (Top2α) inhibition : Electrophoretic mobility shift assays to study DNA-Top2α interactions.
- Cell viability : MTT or SRB assays across concentrations (e.g., 12.5–50.0 μg/mL) .
Advanced Research Questions
Q. How does this compound’s mechanism of action differ from other Top2α inhibitors?
this compound uniquely inhibits Top2α via two pathways:
- Competitive DNA-binding : Competes with DNA for the enzyme’s binding site.
- Interference with cleavage/religation equilibrium : Disrupts Top2α-mediated DNA strand passage post-cleavage. This dual action results in Top2α-dependent DNA double-strand breaks, distinct from catalytic inhibitors like etoposide .
Q. What experimental design considerations are critical for in vivo studies of this compound’s antitumor effects?
- Model selection : Use nude mouse xenografts for human prostate carcinoma or other solid tumors.
- Dosage optimization : Test low (1 μg/mL) to high (25 μg/mL) concentrations, noting potential efflux pump interference (e.g., verapamil co-administration reduces efficacy).
- Endpoint assays : Tumor volume measurement, histopathology, and serum biomarker analysis (e.g., p53 activation via MDM2 inhibition) .
Q. How can researchers resolve contradictions in concentration-dependent efficacy data?
For example, shows reduced this compound activity at 25 μg/mL vs. 1 μg/mL. Potential factors:
Q. What strategies mitigate this compound’s hemolytic toxicity while retaining bioactivity?
Enzymatic hydrolysis (e.g., cellulase treatment) modifies the glycoside structure, reducing hemolytic activity by >50% while preserving anticancer effects. Validate using hemolysis assays with erythrocyte suspensions and compare IC50 values pre- and post-modification .
Q. How do environmental factors (e.g., nitrogen fertilization) influence this compound content in source organisms?
Nitrogen supplementation in Echinacea purpurea cultivation reduces this compound content by ~19% (1.16% to 0.94%). Controlled factorial experiments with randomized designs are essential to isolate nutrient effects .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Surface plasmon resonance (SPR) : Directly measure binding affinity to Top2α.
- CRISPR/Cas9 knockout models : Assess loss of efficacy in Top2α-deficient cells.
- Molecular docking : Predict binding modes using AutoDock Vina or similar tools .
Contradictions & Future Directions
Q. Why do some studies report divergent outcomes for this compound’s CXCR4 inhibition?
identifies ds-echinoside A as a CXCR4 inhibitor, while other studies focus on Top2α. Potential explanations:
- Structural analogs : Differences in stereochemistry (e.g., ds- vs. native this compound).
- Cell-type specificity : Test multiple cancer lineages (e.g., prostate vs. breast) .
Q. What gaps exist in current this compound research, and how can they be addressed?
- Pharmacokinetics : Limited data on oral bioavailability; use LC-MS/MS to track absorption in rodent models.
- Synergistic combinations : Screen with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay assays.
- Long-term toxicity : Conduct 90-day rodent studies with histopathological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
